Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-
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Overview
Description
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a heteroaromatic compound that belongs to the benzothiophene family. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- typically involves the cyclization of appropriate precursors. One common method involves the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials. The process includes a coupling reaction followed by decyanation . Another method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be efficient and environmentally friendly. For example, the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile in a two-step process has been reported to be clean and efficient .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .
Scientific Research Applications
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to act as an antioxidant is attributed to its capacity to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: This compound is used in organic semiconductors and has similar structural features.
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity and potential in immunotherapy.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene: Exhibits high antibacterial activity and antioxidant capacity.
Uniqueness
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is unique due to its specific structural configuration and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Biological Activity
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a heteroaromatic compound belonging to the benzothiophene family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H12O2S
- Molecular Weight : 268.3 g/mol
- IUPAC Name : (2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
- Canonical SMILES : COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2
Synthesis
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- typically involves cyclization reactions using precursors such as 2-chlorobenzaldehyde and 2-mercaptoacetonitrile. This process can yield the compound with high purity and efficiency, making it suitable for various applications in research and industry .
Antimicrobial and Antifungal Properties
Research has demonstrated that Benzo[b]thiophen-3(2H)-one derivatives exhibit antimicrobial and antifungal activities. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, indicating their potential as therapeutic agents .
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals, thereby preventing cellular damage .
The biological activity of this compound is linked to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects. For example, docking studies suggest that the compound can effectively bind to target proteins, disrupting their normal function .
Case Studies
- Antimicrobial Screening : A study evaluated the effectiveness of various benzothiophene derivatives against common pathogens. The results indicated that compounds similar to Benzo[b]thiophen-3(2H)-one showed significant inhibition against Gram-positive bacteria .
- Antioxidant Testing : In vitro assays demonstrated that the compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting its potential role in preventing oxidative stress-related diseases .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between Benzo[b]thiophen-3(2H)-one and key enzymes involved in cancer metabolism. This suggests a mechanism through which the compound could exert anticancer effects .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C16H12O2S |
Molecular Weight | 268.3 g/mol |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antifungal Activity | Inhibitory effects observed |
Antioxidant Activity | Strong scavenging capacity |
Mechanism of Action | Enzyme inhibition |
Properties
Molecular Formula |
C16H12O2S |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10- |
InChI Key |
DTKZJSCQDPXIJP-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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